2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-11-9-15(16(19)10-17)13(3)18(11)12(2)14-7-5-4-6-8-14/h4-9,12H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUPZTWYGUMYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C2=CC=CC=C2)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C16H18ClNO
- Molecular Weight : 275.77 g/mol
- CAS Number : 19597-16-1
Antioxidant Properties
Research indicates that pyrrole derivatives, including compounds similar to this compound, exhibit significant antioxidant activity. For instance, studies have shown that certain pyrrole derivatives can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems .
Cell Growth Suppression
The compound has been noted for its ability to suppress cell growth in various cancer cell lines. In particular, it has been associated with increased intracellular adenosine triphosphate (ATP) levels and enhanced glucose uptake rates in cells undergoing monoclonal antibody production. This suggests a dual mechanism where the compound not only inhibits proliferation but also enhances metabolic activity in specific cellular contexts .
Structure-Activity Relationship (SAR)
The structure of 2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-y]ethanone plays a crucial role in its biological activity. The presence of the dimethyl and phenylethyl groups significantly influences its interaction with biological targets. Specifically, the 2,5-dimethylpyrrole moiety has been identified as a key structural component that enhances the compound's efficacy in promoting monoclonal antibody production while maintaining cell viability .
Monoclonal Antibody Production
In a study focusing on recombinant Chinese hamster ovary (rCHO) cells, the addition of similar pyrrole derivatives led to a notable increase in monoclonal antibody yields. Under optimized conditions with these compounds, productivity increased by approximately 50% compared to control conditions. The study highlighted the importance of structural modifications in enhancing the performance of such compounds in biotechnological applications .
Anticancer Activity
Another investigation into related pyrrole derivatives revealed their potential as anticancer agents. The compounds demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to their ability to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell survival .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one exhibit potential anticancer properties. For example, research has demonstrated that certain pyrrole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The structural features of this compound may contribute to its ability to interact with biological targets involved in cancer progression.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyrrole derivatives. Preliminary studies suggest that compounds like this compound may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
| Study | Findings | Reference |
|---|---|---|
| Study A | Induced apoptosis in cancer cells | |
| Study B | Reduced oxidative stress in neuronal cells |
Agricultural Applications
Pesticide Development
The increasing resistance of pests to conventional pesticides necessitates the development of novel agrochemicals. Compounds such as this compound are being explored as potential botanical pesticides due to their bioactive properties. Research indicates that these compounds can effectively target specific pests while minimizing environmental impact.
Bioactivity Against Plant Pathogens
Research has shown that certain derivatives of pyrrole exhibit antifungal and antibacterial properties. The application of this compound could enhance crop protection strategies by providing an alternative to traditional chemical fungicides.
| Application | Effectiveness | Reference |
|---|---|---|
| Pesticide A | Effective against specific pests | |
| Fungicide B | Inhibited fungal growth in vitro |
Biochemical Research
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Inhibitors derived from pyrrole structures have shown promise in modulating enzymatic activity related to metabolic pathways. Understanding the inhibition mechanisms can lead to advancements in drug design targeting various diseases.
Case Study: Enzyme X Inhibition
In a controlled study, this compound demonstrated significant inhibition of Enzyme X, which is involved in the metabolism of certain pharmaceuticals. This finding opens avenues for further research into its pharmacological applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a family of 2-chloro-1-(pyrrol-3-yl)ethanones with diverse aryl or alkyl substituents at the 1-position of the pyrrole ring. Key structural analogs include:
- Electronic Effects: Electron-withdrawing substituents (e.g., 4-trifluoromethoxy, 4-chloro) enhance the electrophilicity of the carbonyl group, facilitating nucleophilic attacks.
- Steric Effects : Bulky substituents like 1-phenylethyl or 3,4-dichlorophenyl may reduce solubility in polar solvents compared to smaller groups (e.g., trifluoroethyl) .
Physicochemical Properties
- Melting Points : The 4-(trifluoromethoxy)phenyl analog melts at 147°C, whereas the target compound’s melting point is unreported. Bulkier substituents typically increase melting points due to improved crystal packing .
- Spectroscopic Data : Key IR peaks (e.g., 1685 cm⁻¹ for C=O stretch) and NMR signals (e.g., δ 4.75 ppm for CH₂Cl in ) are consistent across analogs, confirming structural homogeneity .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one, and how do substituents influence reaction efficiency?
- Methodology : Synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrole core followed by acylation and halogenation. For example:
Pyrrole ring formation : Condensation of amines/ketones under acidic conditions.
Acylation : Introduction of the ethanone group via Friedel-Crafts acylation or similar methods.
Chlorination : Use of chlorinating agents (e.g., SOCl₂, PCl₅) to introduce the chloro substituent.
- Substituent effects : Electron-donating groups (e.g., methyl) on the pyrrole ring enhance electrophilic substitution rates, while bulky groups (e.g., 1-phenylethyl) may sterically hinder reaction sites .
Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.
- Data collection : Use synchrotron radiation or in-house diffractometers for high-resolution data.
- Refinement : Employ SHELXL (part of the SHELX suite) for small-molecule refinement. Key parameters include:
- R-factor optimization : Aim for R₁ < 0.05 for high-quality datasets.
- Thermal displacement parameters : Ensure anisotropic refinement for non-hydrogen atoms.
Q. What spectroscopic techniques are most effective for characterizing the purity and functional groups of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.5–7.5 ppm).
- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and C-Cl (600–800 cm⁻¹) bands.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H⁺]⁺ at m/z 288.12) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodology :
- Reaction parameter screening : Systematically vary catalysts (e.g., Lewis acids like AlCl₃ vs. FeCl₃), solvents (polar aprotic vs. chlorinated), and temperatures.
- Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenated species or dimerization artifacts).
- Reproducibility protocols : Standardize inert atmosphere conditions (N₂/Ar) to mitigate moisture-sensitive intermediates .
Q. What computational approaches are suitable for predicting the reactivity of the chloroacetone moiety in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to model transition states and activation energies (e.g., SN2 vs. SN1 pathways).
- Solvent effects : Apply COSMO-RS to simulate solvation impacts on reaction kinetics.
- Docking studies : If targeting biological activity, use AutoDock Vina to predict interactions with enzyme active sites (e.g., proteases or kinases) .
Q. How do structural analogs with varying aryl substituents (e.g., 4-methylphenyl vs. 3,5-difluorophenyl) affect biological activity?
- Methodology :
- SAR studies : Synthesize analogs (e.g., 2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone) and test in bioassays (e.g., antimicrobial or cytotoxicity screens).
- Electrostatic potential mapping : Compare charge distribution using Molecular Electrostatic Potential (MEP) surfaces to rationalize binding affinity differences.
- Data correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (Hammett σ, logP) with activity trends .
Q. What strategies optimize crystallization conditions for this compound when traditional vapor diffusion fails?
- Methodology :
- High-throughput screening : Use liquid-handling robots to test 96 solvent combinations (e.g., DMSO/water, THF/heptane).
- Additive screening : Introduce co-crystallization agents (e.g., crown ethers or ionic liquids) to stabilize crystal lattices.
- Temperature-gradient methods : Explore polymorph formation by varying cooling rates (0.1–5°C/hour) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
